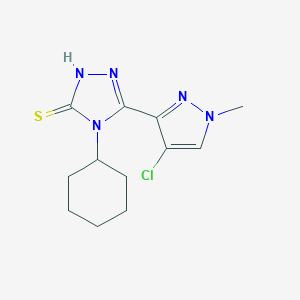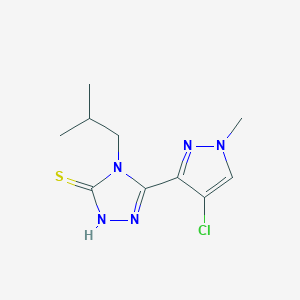![molecular formula C15H21N3O3S B279938 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide](/img/structure/B279938.png)
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide, also known as DMP-777, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound belongs to the class of sulfonamide compounds and has been synthesized using various methods.
Mécanisme D'action
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide acts by selectively blocking the TASK-3 potassium channel, which is expressed in various regions of the brain, including the hippocampus, amygdala, and cortex. This inhibition leads to a decrease in the firing rate of neurons, resulting in a reduction in neuronal excitability. This mechanism of action makes this compound a potential therapeutic agent for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the firing rate of neurons in the hippocampus and amygdala, which are involved in learning and memory processes. It has also been shown to reduce anxiety-like behavior in animal models, indicating its potential as an anxiolytic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide in lab experiments is its selectivity for the TASK-3 potassium channel, which allows for specific modulation of neuronal excitability. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental conditions.
Orientations Futures
There are several future directions for research involving N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide. One potential area of investigation is the role of TASK-3 channels in the regulation of pain perception, as this compound has been shown to reduce pain-related behaviors in animal models. Another area of interest is the potential use of this compound as an antidepressant agent, as it has been shown to reduce depressive-like behavior in animal models. Additionally, further research is needed to investigate the safety and efficacy of this compound as a potential therapeutic agent for various neurological disorders.
Méthodes De Synthèse
The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide has been carried out using different methods, including the reaction of 4-ethoxy-N-methylbenzenesulfonamide with 1,5-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective inhibitor of the TASK-3 potassium channel, which is involved in the regulation of neuronal excitability. This makes this compound a useful tool for studying the role of TASK-3 channels in various physiological processes, including pain perception, anxiety, and depression.
Propriétés
Formule moléculaire |
C15H21N3O3S |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H21N3O3S/c1-5-21-14-6-8-15(9-7-14)22(19,20)17(3)11-13-10-16-18(4)12(13)2/h6-10H,5,11H2,1-4H3 |
Clé InChI |
WSYMUDGOBUVUGL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=C(N(N=C2)C)C |
SMILES canonique |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=C(N(N=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-[(4-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279857.png)
![ethyl 3-[(2-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279859.png)
![4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzamide](/img/structure/B279860.png)
![2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B279862.png)
![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B279864.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B279867.png)
![ethyl 3-[(3,4-dimethoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279869.png)
![3-cyclopentyl-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]propanamide](/img/structure/B279870.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B279871.png)
![4-benzyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279872.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B279873.png)


![4-(3-chlorophenyl)-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279878.png)
